1H-indole-6-carbaldehyde
Overview
Description
1H-indole-6-carbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C9H7NO and its molecular weight is 145.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis in Chemical Reactions : It serves as an efficient catalyst in the Suzuki-Miyaura coupling, a pivotal chemical reaction used in organic synthesis (Singh, Saleem, Pal, & Singh, 2017).
Fluorescent Sensing : This compound acts as a selective turn-on fluorescent sensor for hydrogen sulfate ion in methanol, indicating its utility in chemical detection and analysis (Wan, Yang, Lin, Chang, & Wu, 2014).
Pharmaceutical Research and Drug Development : It's investigated for its potential role in drug development, particularly in ligand-protein interactions and drug similarities (Fatima et al., 2022).
Synthesis of Indole Derivatives : 1H-indole-6-carbaldehyde is a versatile building block for synthesizing various indole derivatives, including novel pyrimido[1,2-a]indole derivatives (Yamada et al., 2009).
Baeyer-Villiger Rearrangement : Used in the synthesis of 1,2-dihydro-3H-indol-3-ones and 1,2-dihydro-2H-indol-2-ones, showcasing its significance in organic chemistry transformations (Bourlot, Desarbre, & Mérour, 1994).
Biological Activities : Exhibits activity as 12- and 15-lipoxygenase inhibitors and has anti-tumor, antimicrobial, and anti-inflammatory properties (Madan, 2020). It also inhibits tyrosinase activity and melanin production in melanoma cells (Shimizu et al., 2003).
Antimicrobial Activities : Demonstrates in vitro antimicrobial activities against various bacteria like S.aureus, E.coli, B.subtilis, and S.typhi (Suryawanshi et al., 2023).
Synthetic Utility in Organic Chemistry : It is used in the preparation of indole-2-carbaldehydes, an important intermediate in organic synthesis, and has applications in large-scale synthesis (Kothandaraman, Lauw, & Chan, 2013).
Marine Natural Products : Identified as an indole alkaloid isolated from the marine sponge Smenospongia sp., indicating its natural occurrence and potential for drug discovery (McKay, Carroll, Quinn, & Hooper, 2002).
Anticancer Research : Certain synthesized indole derivatives show antiproliferative potency towards human breast cancer and normal murine fibroblast cell lines (Fawzy et al., 2018).
Mechanism of Action
Target of Action
1H-Indole-6-carbaldehyde, also known as Indole-6-carboxaldehyde, is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds . They play a crucial role in cell biology and have been used in the treatment of various disorders, including cancer and microbial infections .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes . For instance, some indole derivatives have shown inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives, including this compound, are involved in various biochemical pathways. They are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . The affected pathways and their downstream effects can vary depending on the specific derivative and its targets.
Result of Action
The result of this compound’s action can vary depending on its specific targets and the biological context. For example, some indole derivatives have demonstrated antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Analysis
Biochemical Properties
1H-indole-6-carbaldehyde interacts with multiple receptors, making it an important scaffold in many synthetic drug molecules . It possesses various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
This compound influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism . It has been found to have inhibitory activity against influenza A and Coxsackie B4 virus .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, making it a valuable tool in the treatment of various diseases .
Metabolic Pathways
This compound is involved in the metabolism of tryptophan . It interacts with various enzymes and cofactors, and may affect metabolic flux or metabolite levels .
Properties
IUPAC Name |
1H-indole-6-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-6-7-1-2-8-3-4-10-9(8)5-7/h1-6,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPBWOAEHQDXRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378458 | |
Record name | 1H-indole-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196-70-9 | |
Record name | 1H-indole-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indole-6-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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